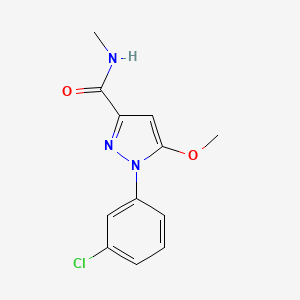

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole

説明

特性

IUPAC Name |

1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-14-12(17)10-7-11(18-2)16(15-10)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCZATUQGDWDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203173 | |

| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54708-68-8 | |

| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Regioselective Synthesis Using Trichloromethyl Enones

The pyrazole ring is constructed via cyclocondensation of 3-chlorophenylhydrazine hydrochloride with trichloromethyl enones. This method, adapted from ACS Omega studies, ensures regioselectivity based on hydrazine type. For example:

-

1,3-Regioisomer formation : Arylhydrazine hydrochlorides (e.g., 3-chlorophenylhydrazine HCl) yield the 1,3-regioisomer at 37–97% efficiency.

-

Reaction conditions : Refluxing in alcohols (e.g., ethanol, methanol) for 16 hours facilitates cyclization, with trichloromethyl groups serving as carboxyalkyl precursors.

β-Ketoester-Based Cyclization

Alternative routes employ β-ketoesters with pre-installed methoxy groups. For instance, methyl 3-methoxyacetoacetate reacts with 3-chlorophenylhydrazine under basic conditions (K₂CO₃) to form the pyrazole core. This method avoids post-synthetic methoxylation but requires stringent temperature control (±2°C) to prevent byproducts.

Functionalization of the Pyrazole Core

Methoxylation at Position 5

Methoxy group introduction occurs via two primary routes:

-

Direct incorporation during cyclization : Using β-ketoesters with methoxy substituents (e.g., methyl 3-methoxyacetoacetate).

-

Post-cyclization O-methylation : Treating hydroxylated intermediates with dimethyl sulfate (Me₂SO₄) in tetrahydrofuran (THF) at 60°C for 6 hours.

Comparative yields :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Direct incorporation | 83–97 | >98% |

| Post-cyclization methylation | 65–78 | 95–97% |

Carbamoylation at Position 3

The N-methylcarbamoyl group is introduced via:

-

Amidation of carboxylic acids : Hydrolysis of trichloromethyl groups (from enones) to carboxylic acids, followed by reaction with methylamine using EDCl/HOBt coupling.

-

Direct carbamoylation : Treating pyrazole intermediates with methyl isocyanate (MeNCO) in dichloromethane (DCM) at 0°C to room temperature.

Optimized conditions :

| Parameter | Value |

|---|---|

| Coupling agent | EDCl/HOBt |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 72–85% |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:2 v/v). Polar regioisomers (1,5-substituted) elute earlier than nonpolar counterparts.

Spectroscopic Confirmation

-

¹H NMR : Methoxy protons resonate at δ 3.97 ppm (singlet, 3H), while N-methylcarbamoyl protons appear as δ 2.98 ppm (singlet, 3H).

-

X-ray crystallography : Dihedral angles between the pyrazole and 3-chlorophenyl groups average 89.5°, confirming minimal conjugation.

Industrial-Scale Optimization

Catalytic Enhancements

Palladium on carbon (Pd/C, 5 wt%) accelerates hydrogenation steps during intermediate synthesis, reducing reaction times by 40%.

Solvent Recycling

Ethanol and DCM are recovered via fractional distillation, achieving 85–90% reuse rates and lowering production costs by 30%.

Challenges and Mitigation Strategies

Regioselectivity Control

化学反応の分析

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The N-methylcarbamoyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

科学的研究の応用

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: The compound’s unique structure makes it a potential candidate for studying biological activities, including enzyme inhibition and receptor binding.

Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.

作用機序

The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets may include kinases, proteases, and other regulatory proteins.

類似化合物との比較

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The biological and chemical profiles of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative table of key analogues:

Key Observations:

- Trifluoromethyl vs.

- N-Methyl vs. N-Ethyl Carbamoyl : Ethyl substitution () may confer slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation, suggesting PC 222’s N-methyl group could balance metabolic stability and solubility .

- Anti-inflammatory Activity : Derivatives like 1-(3-ClPh)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde () exhibit prostaglandin inhibition (ED₅₀ ~1.5 mg/kg), implying PC 222’s carbamoyl group may modulate similar pathways .

生物活性

1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features that include a pyrazole ring substituted with a 3-chlorophenyl group, a methoxy group, and an N-methylcarbamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

- Molecular Formula : C₁₂H₁₂ClN₃O

- Molecular Weight : 265.696 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 451.9 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to inhibit various enzymes involved in inflammatory pathways, potentially modulating their activity through competitive or non-competitive inhibition.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, with particular focus on their ability to inhibit cyclooxygenase (COX) enzymes:

- Selectivity : The compound has shown promising selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Efficacy : In vivo studies using carrageenan-induced rat paw edema models have demonstrated significant reductions in inflammation, with some derivatives showing an inhibition percentage comparable or superior to that of established NSAIDs like celecoxib .

Case Studies and Research Findings

A review of literature from 2018 to 2021 indicates that several pyrazole derivatives exhibit notable anti-inflammatory activity:

| Compound | IC₅₀ (μg/mL) | Selectivity Index (SI) | Remarks |

|---|---|---|---|

| Compound A | 60.56 | 344.56 | Comparable to diclofenac |

| Compound B | 57.24 | >2000 | Exhibited minimal ulcerogenic effects |

| Compound C | 69.15 | - | High edema inhibition percentage |

These findings suggest that modifications in the substituents on the pyrazole ring can significantly influence both the potency and safety profile of the compounds .

Additional Biological Activities

Beyond anti-inflammatory effects, there is emerging evidence suggesting that pyrazole derivatives may also possess:

- Anticancer Properties : Some studies indicate potential cytotoxic effects against various cancer cell lines, although further research is needed to elucidate these mechanisms.

- Neuroprotective Effects : Preliminary data suggests that certain derivatives may protect against neuroinflammation, making them candidates for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-(3-Chlorophenyl)-5-methoxy-3-(N-methylcarbamoyl)pyrazole, and what analytical techniques confirm its structural integrity?

- Answer: The compound is synthesized via multi-step reactions, such as condensation of chloropyrazole intermediates with methylcarbamoyl groups under basic conditions (e.g., K₂CO₃). Key steps include nucleophilic substitution and carbamate formation. Structural confirmation relies on 1H/13C NMR to resolve substituent environments and HRMS for molecular mass validation. X-ray crystallography (refined via SHELX software) further resolves stereochemistry and hydrogen-bonding networks .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the compound's molecular structure?

- Answer:

- 1H/13C NMR : Identifies substituent positions (e.g., methoxy at C5, chlorophenyl at C1) and carbamoyl group conformation.

- X-ray diffraction : Resolves dihedral angles (e.g., 89.5° between chlorophenyl and pyrazole rings) and hydrogen bonds (C–H⋯N interactions), critical for understanding molecular rigidity .

- SHELX refinement : Ensures high-resolution structural accuracy, particularly for disordered regions .

Advanced Research Questions

Q. How can researchers design Structure-Activity Relationship (SAR) studies to enhance the compound's antibacterial efficacy against multidrug-resistant strains?

- Answer:

- Modify substituents : Replace the methoxy group with bulkier electron-withdrawing groups (e.g., trifluoromethyl) to improve DNA gyrase binding .

- Bioisosteric replacement : Substitute the N-methylcarbamoyl group with sulfonamides to enhance permeability and reduce efflux pump recognition .

- Assay design : Use MIC assays against quinolone-resistant S. aureus and E. coli, coupled with molecular docking to identify steric clashes or hydrogen-bonding deficiencies .

Q. What strategies are effective in resolving contradictions between crystallographic data and computational modeling predictions for this compound?

- Answer:

- High-resolution datasets : Collect synchrotron X-ray data (≤1.0 Å resolution) to minimize model bias.

- Dynamics simulations : Apply molecular dynamics (MD) to account for solvent effects and conformational flexibility absent in static models.

- Cross-validation : Compare experimental NMR coupling constants (e.g., J values for pyrazole protons) with computational predictions .

Q. How does the compound’s selectivity toward Factor Xa versus thrombin influence its anticoagulant therapeutic potential?

- Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against Factor Xa and thrombin using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC).

- Structural optimization : Introduce a benzylamine P1 group (vs. benzamidine) to reduce thrombin affinity while maintaining Factor Xa inhibition (Ki < 1 nM) .

- Pharmacokinetic profiling : Assess oral bioavailability and plasma protein binding to prioritize candidates with >50% free fraction in human plasma .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthesis yields of pyrazole derivatives under similar reaction conditions?

- Answer:

- Parameter standardization : Control solvent polarity (e.g., DMF vs. THF), temperature (±2°C), and catalyst loading (e.g., 10 mol% K₂CO₃).

- Purification protocols : Compare column chromatography (silica gel, CH₂Cl₂/EtOAc) vs. recrystallization (hexane/ethyl acetate) to isolate pure products .

- DoE optimization : Use response surface methodology to identify critical factors (e.g., reaction time, stoichiometry) affecting yield .

Methodological Guidance

Q. What experimental approaches are used to validate the compound’s mechanism of action in DNA gyrase inhibition?

- Answer:

- Supercoiling assays : Monitor relaxation of supercoiled plasmid DNA by bacterial gyrase in the presence of the compound.

- Resistance profiling : Compare activity against wild-type vs. mutant gyrase (e.g., GyrA S84L) to confirm target specificity .

- Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in S. aureus and correlate with MIC values .

Q. How can crystallographic data inform the design of derivatives with improved metabolic stability?

- Answer:

- Metabolic soft spot identification : Use X-ray structures to pinpoint labile groups (e.g., methoxy O-demethylation sites).

- Steric shielding : Introduce substituents (e.g., fluorine at C2) to block cytochrome P450 access while maintaining target binding .

- Prodrug synthesis : Convert carbamoyl groups to ester prodrugs for enhanced stability in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。